

5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde molecular weight

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Compound of Interest

Compound Name: 5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde

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An In-depth Technical Guide to **5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde**

Abstract

This technical guide provides a comprehensive overview of **5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde**, a key heterocyclic building block in medicinal chemistry and drug development. The document elucidates its core physicochemical properties, with a primary focus on its molecular weight and characterization. It further details a representative synthetic pathway, discusses its applications as a versatile intermediate for pharmacologically active compounds, and outlines critical safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a detailed understanding of this compound for its effective utilization in research and development projects.

Core Physicochemical & Molecular Properties

5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde is a substituted pyrrole derivative. The pyrrole ring is a fundamental scaffold in numerous biologically active molecules. The strategic placement of a bromine atom, an aldehyde group, and a methoxybenzyl N-substituent makes it a highly functionalized and valuable precursor in organic synthesis. The aldehyde group serves as a reactive handle for a multitude of chemical transformations, while the

bromine atom provides a site for cross-coupling reactions, enabling the introduction of further molecular complexity.

The precise mass and molecular characteristics are foundational for any experimental work, from reaction stoichiometry calculations to analytical characterization.

Property	Data	Source(s)
Molecular Weight	294.1 g/mol	[1]
Formula Weight	294.14 g/mol	[2]
Molecular Formula	C ₁₃ H ₁₂ BrNO ₂	[1][2]
CAS Number	1133116-27-4	[1][2]
IUPAC Name	5-bromo-1-[(4-methoxyphenyl)methyl]pyrrole-2-carbaldehyde	[3]
Physical Form	Solid	[4]
Purity	Typically ≥95%	[1][4]
SMILES	<chem>COC1=CC=C(C=C1)CN2C(=CC=C2Br)C=O</chem>	[3]
InChI	InChI=1S/C13H12BrNO2/c1-17-12-5-2-10(3-6-12)8-15-11(9-16)4-7-13(15)14/h2-7,9H,8H2,1H3	[3]

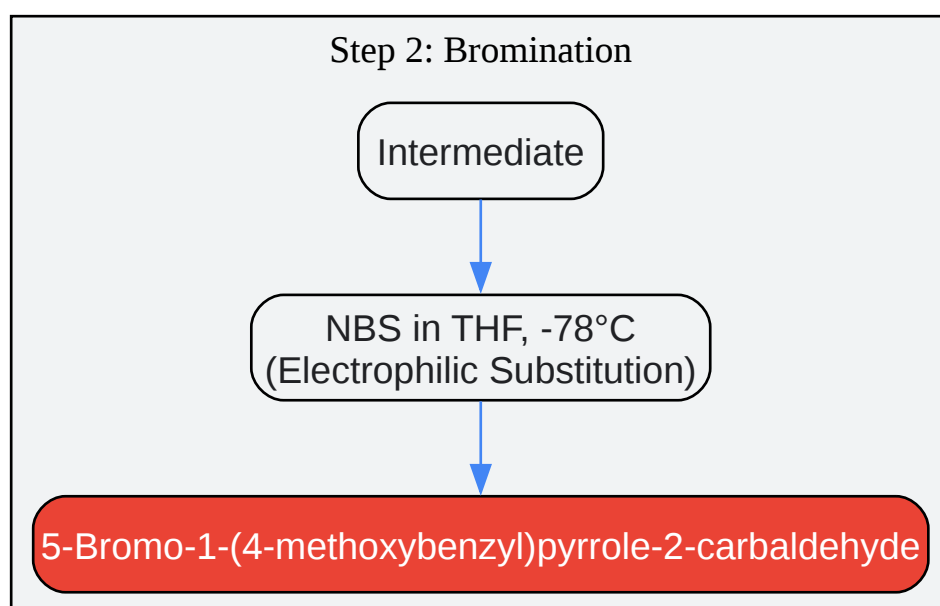
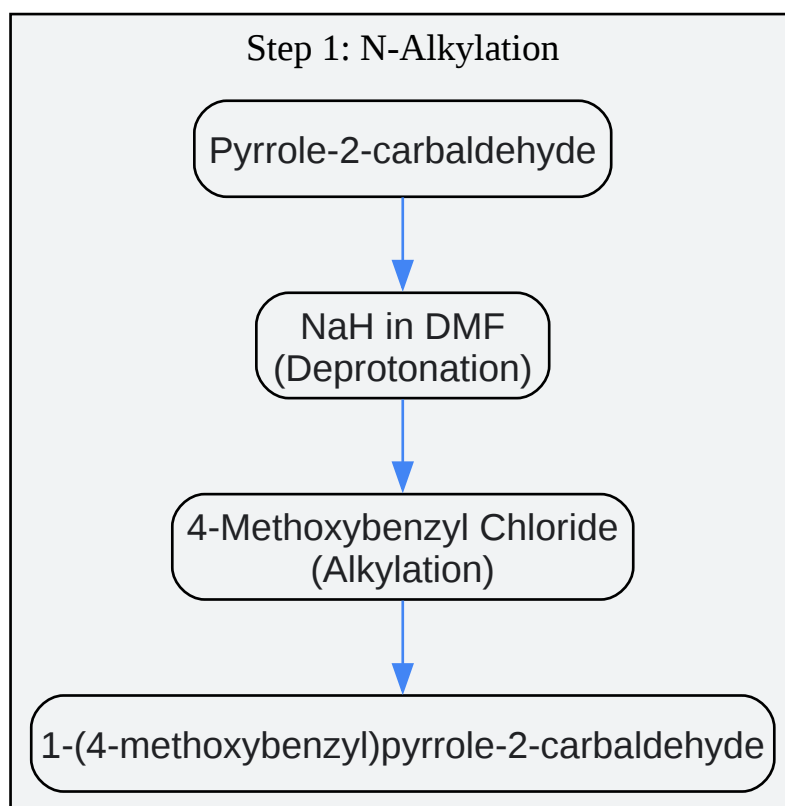
Synthesis and Mechanistic Rationale

The synthesis of **5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde** can be approached through a logical sequence of N-protection followed by electrophilic bromination. This strategy is predicated on the need to first protect the acidic N-H proton of the pyrrole ring, which facilitates controlled substitution at the carbon positions.

Experimental Protocol: A Representative Synthesis

- Step 1: N-Alkylation of Pyrrole-2-carbaldehyde:
 - To a solution of pyrrole-2-carbaldehyde in a polar aprotic solvent like Dimethylformamide (DMF), add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
 - Causality: NaH is a strong, non-nucleophilic base that deprotonates the pyrrole nitrogen to form the corresponding sodium salt. This increases the nucleophilicity of the nitrogen, priming it for the subsequent alkylation.
 - Stir the mixture for 30 minutes at 0 °C.
 - Add 1-(chloromethyl)-4-methoxybenzene (4-methoxybenzyl chloride, 1.05 equivalents) dropwise.
 - Allow the reaction to warm to room temperature and stir for 12-16 hours.
 - Monitor reaction completion using Thin Layer Chromatography (TLC).
 - Upon completion, quench the reaction by carefully adding saturated ammonium chloride solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
- Step 2: Electrophilic Bromination:
 - Dissolve the crude 1-(4-methoxybenzyl)pyrrole-2-carbaldehyde from Step 1 in a suitable solvent such as Tetrahydrofuran (THF).
 - Cool the solution to -78 °C.
 - Add N-Bromosuccinimide (NBS, 1.0 equivalent) portion-wise.
 - Causality: The pyrrole ring is electron-rich and highly activated towards electrophilic aromatic substitution. The C5 position (alpha to the nitrogen) is the most electronically favorable site for substitution. NBS serves as a reliable source of an electrophilic bromine cation (Br^+). Performing the reaction at low temperature (-78 °C) helps to control the regioselectivity and prevent over-bromination.

- Stir at -78 °C for 1-2 hours, monitoring by TLC.
- Quench the reaction with sodium thiosulfate solution and extract the product.
- Purify the final compound using column chromatography on silica gel.



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Caption: Synthetic workflow for **5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde**.

Analytical Characterization: A Self-Validating System

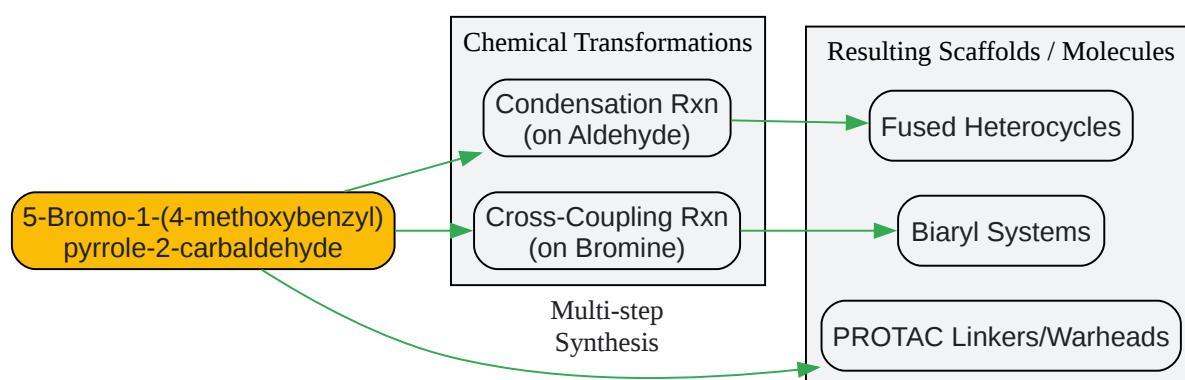
To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods is essential. Each technique provides a unique piece of structural information, and together they form a self-validating confirmation of the target molecule.

Technique	Expected Result
¹ H NMR	- Aldehyde proton (CHO) singlet around δ 9.5-9.6 ppm. - Aromatic protons from the methoxybenzyl group as two doublets around δ 6.8-7.3 ppm. - Pyrrole ring protons as two doublets around δ 6.3-7.2 ppm. - Methylene bridge protons (CH ₂) as a singlet around δ 5.5-5.8 ppm. - Methoxy group protons (OCH ₃) as a singlet around δ 3.8 ppm.
¹³ C NMR	- Carbonyl carbon (C=O) signal around δ 175-180 ppm. - Signals for aromatic and pyrrole carbons in the δ 110-160 ppm range. - Methylene bridge carbon (CH ₂) signal around δ 50-55 ppm. - Methoxy carbon (OCH ₃) signal around δ 55 ppm.
Mass Spec (MS)	- A molecular ion peak (M ⁺) and an (M+2) ⁺ peak of nearly equal intensity, which is the characteristic isotopic signature for a molecule containing one bromine atom.
IR Spectroscopy	- A strong carbonyl (C=O) stretching vibration around 1660-1680 cm ⁻¹ . - C-H stretching vibrations for aromatic and aldehydic protons.

Applications in Drug Discovery and Development

Pyrrole-2-carbaldehyde derivatives are established pharmacophores in medicinal chemistry.[5] The title compound, with its specific substitution pattern, is a valuable intermediate for creating novel therapeutic agents.

- **Protein Degradation:** This compound is listed as a building block for protein degraders.[1] This suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or molecular glues, which are revolutionary therapeutic modalities designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.
- **Scaffold for Heterocyclic Synthesis:** The aldehyde functionality is a key starting point for constructing more complex heterocyclic systems like pyrimidines, imidazoles, or quinoxalines through condensation reactions.[6] The bromine atom can be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to append other molecular fragments.[7]
- **Enzyme Inhibition:** The pyrrole carbaldehyde scaffold has been identified as an effective pharmacophore for inhibiting enzymes such as enoyl-ACP reductase, a key target in the development of antibacterial agents.[5]



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Caption: Role as a versatile intermediate in chemical synthesis.

Safety, Handling, and Storage

Proper handling of **5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde** is critical to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).

Hazard Identification

Hazard Class	Statement
Acute Toxicity, Oral	Harmful if swallowed.[8][9]
Skin Corrosion/Irritation	Causes skin irritation.[8][9]
Eye Damage/Irritation	Causes serious eye irritation.[8][9][10]
Acute Toxicity, Inhalation	Harmful if inhaled.[8]
Specific Target Organ Toxicity	May cause respiratory irritation.[8][9]

Recommended Handling Protocol

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[8][9]
 - Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[8]
 - Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
- Handling Practices:
 - Avoid breathing dust, fumes, or vapors.[8][9]
 - Do not get in eyes, on skin, or on clothing.[8][9]
 - Wash hands thoroughly after handling.[8]

- Keep away from heat, sparks, and open flames.[8]
- Storage:
 - Store in a cool, dry, and well-ventilated place.[9]
 - Keep the container tightly closed.[8][9]
 - Store under an inert atmosphere (e.g., Argon or Nitrogen) for long-term stability.[4][11]

Conclusion

5-Bromo-1-(4-methoxybenzyl)pyrrole-2-carbaldehyde, with a molecular weight of 294.1 g/mol, is more than a simple chemical entity; it is a strategically designed building block for advanced chemical synthesis. Its well-defined structure, characterized by multiple reactive sites, makes it an invaluable tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and safe handling protocols, as detailed in this guide, is paramount for unlocking its full potential in the development of next-generation therapeutics.

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